molecular formula C20H21FN2OS B2474765 2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazole CAS No. 1206992-85-9

2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazole

Cat. No. B2474765
CAS RN: 1206992-85-9
M. Wt: 356.46
InChI Key: YUKIAZHAOZLBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazole is a chemical compound that has recently garnered attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of imidazole derivatives and has shown promising results in various scientific studies.

Scientific Research Applications

1. Synthesis Processes and Crystal Structure Analysis

  • The synthesis of derivatives related to 2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazole, specifically 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4] thiadiazole and its derivatives, was carried out and analyzed using techniques like elemental analysis, IR spectrum, 1H NMR, and X-ray crystal structure analyses. These studies provided insights into the molecular structures and compositions of these compounds. The crystal packing exhibited various intermolecular interactions forming a supramolecular network (Banu et al., 2013); (Banu et al., 2014).

Antimicrobial and Antifungal Activities

2. Antibacterial and Antifungal Properties

  • Novel derivatives of imidazo[2,1-b][1,3,4] thiadiazoles, similar to the specified compound, have been synthesized and tested for their antibacterial and antifungal activities. These compounds were prepared via the Knoevenagel condensation method and displayed significant activity against various bacterial and fungal strains (Badige et al., 2009).

Antimycobacterial Activity

3. Potential Antimycobacterial Agents

  • Research into the synthesis of 4-substituted 1-(p-methoxybenzyl)imidazoles, with a focus on creating compounds that mimic parts of the structure of potent antimycobacterial agents, suggests that derivatives of the mentioned imidazole could potentially exhibit antimycobacterial activity. Some of these compounds demonstrated significant in vitro antimycobacterial activity, although they were not as active as the most potent previously synthesized compounds (Miranda & Gundersen, 2009).

Anti-inflammatory and Analgesic Activities

4. Anti-inflammatory and Analgesic Potential

  • Research into imidazole derivatives, including those with a 4-fluorobenzyl component, has shown promising results in anti-inflammatory and analgesic activities. These compounds were evaluated using animal models and exhibited significant activity against inflammation and pain, making them potential candidates for therapeutic applications in these areas (Khalifa & Abdelbaky, 2008).

Antibacterial and Cytotoxicity Studies

5. Antibacterial Effects and Cytotoxicity

  • Studies on p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene-silver complexes have revealed that these compounds, related to the specified imidazole derivative, demonstrate high antibacterial activity against both Gram-negative and Gram-positive bacteria. Furthermore, preliminary in vitro cytotoxicity testing indicated potential applications in targeting cancer cells (Patil et al., 2010).

properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-1-(2-methoxyethyl)-5-(4-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2OS/c1-15-3-7-17(8-4-15)19-13-22-20(23(19)11-12-24-2)25-14-16-5-9-18(21)10-6-16/h3-10,13H,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKIAZHAOZLBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CCOC)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazole

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